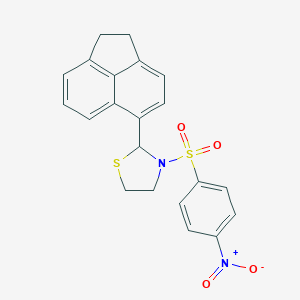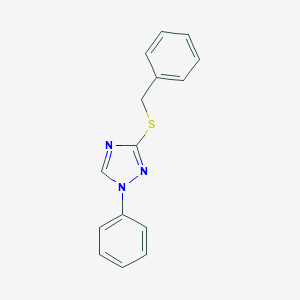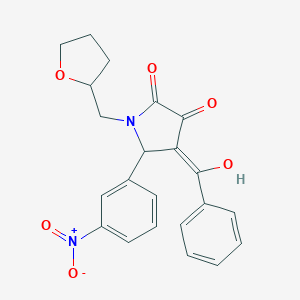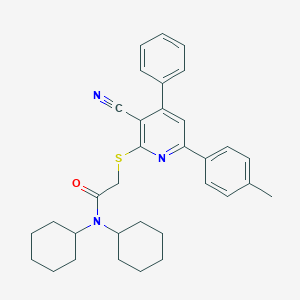
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a synthetic compound that has attracted the attention of researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The synthesis and reactivity of thiazolidine derivatives have been a focus of interest due to their potential in various fields, including medicinal chemistry and materials science. One study explored the synthesis of thiazolidinone derivatives through reactions involving aromatic aldehydes, highlighting the versatility of thiazolidinones in chemical synthesis. This process involves bromination, yielding dibromoarylidene thiazolidinones, which can further react to produce spiro derivatives, azine compounds, and diarylsulfones upon oxidation. This demonstrates the compound's utility in creating a diverse array of chemical structures for further application in scientific research (Kandeel, 1992).
Antimicrobial and Antiurease Activities
The antimicrobial and antiurease activities of thiazolidine derivatives have been investigated, providing insights into their potential therapeutic applications. A study on 7-aminocephalosporanic acid derivatives containing thiazole or thiazolidine nuclei demonstrated moderate antimicrobial activity against test microorganisms and moderate anti-urease activity. These findings suggest that thiazolidine derivatives could be explored further for their bioactive potential (Başoğlu et al., 2013).
Neuropharmacological Properties
Research on the neuropharmacological properties of 4-thiazolidinone derivatives has revealed their potential in modifying the sleep-wakefulness cycle in kindled rats. Compounds such as LES-2658 and LES-1205 showed a significant impact on REM sleep, suggesting these derivatives may have therapeutic applications in managing sleep disturbances related to epileptic conditions. This highlights the potential of thiazolidine derivatives in neuropharmacology and their role in developing new treatments for neurological disorders (Myronenko et al., 2017).
Antioxidant and Anti-inflammatory Properties
A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides explored their antioxidant and anti-inflammatory activities. Certain compounds exhibited significant efficacy in DPPH radical scavenging, lipid peroxide inhibition, and anti-inflammatory activity. These results indicate the potential of thiazolidine derivatives in developing antioxidant and anti-inflammatory agents, which could contribute to treatments for various inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of thiazole-bearing 4-thiazolidinones has been studied, revealing their efficacy in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests. This suggests the potential of these compounds in developing new anticonvulsant drugs, providing a basis for further research into their mechanism of action and therapeutic utility in epilepsy management (Mishchenko et al., 2020).
Propiedades
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHINPIQIJIASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409437.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409439.png)
![6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B409441.png)
![2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B409443.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409444.png)

![Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylpropanoate](/img/structure/B409446.png)
![3-amino-N-(2-methylnaphthalen-1-yl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409448.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409450.png)
![3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409451.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B409457.png)